Timepidium

Gastrointestinal pharmacology In vivo spasmolytic efficacy Muscarinic antagonism

Timepidium bromide offers a differentiated anticholinergic profile for gastrointestinal research: superior GI inhibitory potency over hyoscine-N-butylbromide in spontaneous and bethanechol-stimulated motility models, an intermediate duration of action between butylscopolamine and atropine, and markedly weaker mydriatic activity—minimizing ocular confounds in conscious animal studies. Its quaternary ammonium structure restricts action to peripheral tissues, eliminating CNS off-target effects. Proven antisecretory efficacy in gastric acid models exceeds butylscopolamine. Request ≥98% purity research-grade material with worldwide shipping.

Molecular Formula C17H22NOS2+
Molecular Weight 320.5 g/mol
CAS No. 97094-64-9
Cat. No. B10763114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimepidium
CAS97094-64-9
Molecular FormulaC17H22NOS2+
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESC[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C
InChIInChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1
InChIKeyPDYOTUCJOLELJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Timepidium Bromide CAS 97094-64-9: Technical Profile and Procurement Classification


Timepidium bromide (INN) is a quaternary ammonium anticholinergic agent that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist [1]. The compound possesses a quaternary nitrogen in its molecular structure, which imparts permanent positive charge and markedly limits passive diffusion across lipid membranes, thereby confining its pharmacological action to peripheral tissues and effectively preventing blood-brain barrier penetration [2]. Classified under ATC code A03AB19 as a synthetic anticholinergic for functional gastrointestinal disorders, timepidium bromide is indicated for the symptomatic treatment of visceral spasms associated with gastritis, peptic ulcer, enteritis, pancreatitis, cholecystitis, and irritable bowel syndrome [3][4]. The compound is commercially available in both oral (30 mg tablets) and parenteral (7.5 mg injection) formulations across multiple international markets [5].

Timepidium Procurement: Why In-Class Substitution Without Comparative Data Introduces Performance Risk


Although multiple quaternary ammonium antispasmodics share a common muscarinic antagonist mechanism, their functional performance across organ systems, duration of action, and systemic absorption profiles differ substantially [1]. Published head-to-head studies demonstrate that timepidium bromide exhibits gastrointestinal-selective potency superior to hyoscine-N-butylbromide (scopolamine butylbromide) yet distinct from atropine sulfate in both magnitude and temporal profile, while also displaying significantly weaker mydriatic activity than both comparators [2]. Furthermore, literature on quaternary ammonium spasmolytics reveals that systemic absorption varies dramatically within the class: from 3% for otilonium to 8-10% for pinaverium to partial uptake for n-butyl scopolammonium and cimetropium [3]. Without comparative performance data at the organ system level, generic substitution based solely on mechanism-class equivalence introduces quantifiable uncertainty in both efficacy and side-effect predictability. The evidence below establishes the specific, measurable parameters that differentiate timepidium from its closest pharmacologic analogs.

Timepidium Bromide CAS 97094-64-9: Quantitative Differentiation Evidence Versus Comparator Spasmolytics


Gastrointestinal Motility Inhibition: Timepidium Demonstrates Superior Potency to Hyoscine-N-Butylbromide in Canine Upper GI Tract

In a direct head-to-head in vivo study in dogs, timepidium bromide (TB) exhibited greater inhibitory potency on upper gastrointestinal tract motility than hyoscine-N-butylbromide (HB) and comparable activity to atropine sulfate (Atr). Specifically, TB's suppression of both spontaneous motility and bethanechol-induced hypermotility in the upper GI tract exceeded that of HB, while approximating Atr's potency [1]. However, this enhanced GI potency did not extend to gallbladder or urinary bladder, where TB showed activity equivalent to or weaker than HB and Atr, indicating organ-specific activity differentiation rather than uniform potency elevation [1]. This organ-specific profile is further supported by findings in rats, where TB inhibited methacholine-induced uterine contraction more potently than HB [1].

Gastrointestinal pharmacology In vivo spasmolytic efficacy Muscarinic antagonism

Duration of Action: Timepidium Provides Intermediate Duration Exceeding Hyoscine Butylbromide but Shorter than Atropine

In the same canine in vivo study, the duration of timepidium bromide's inhibitory action on visceral smooth muscles fell between that of the two comparator compounds. Across gastrointestinal and gallbladder preparations, TB's duration of action was consistently longer than HB but shorter than Atr [1]. The exception was urinary bladder spontaneous motility, where all three compounds showed only transient effects [1]. Additionally, in a gastric acid secretion model in dogs receiving continuous bethanechol infusion, TB demonstrated not only stronger but also longer-lasting inhibition of acid output than HB [1].

Pharmacodynamics Duration of action Smooth muscle pharmacology

Mydriatic Activity: Timepidium Exhibits Markedly Reduced Ocular Anticholinergic Effect Versus Atropine and Hyoscine Butylbromide

In a mouse mydriasis assay conducted via oral administration, timepidium bromide produced significantly weaker and shorter-lasting pupillary dilation than both atropine sulfate and hyoscine-N-butylbromide [1]. This reduced ocular anticholinergic effect provides direct in vivo evidence that timepidium's quaternary ammonium structure confers practical differentiation in off-target organ effects relative to comparator antimuscarinics [1]. The quaternary nitrogen prevents crossing of the blood-brain barrier, but the mydriasis data specifically addresses peripheral ocular muscarinic receptor engagement [1][2].

Side effect profile Mydriasis Anticholinergic selectivity

Gastric Acid Secretion: Timepidium Inhibits Acid Output More Potently and with Longer Duration than Hyoscine Butylbromide

In a dog model receiving continuous intravenous bethanechol infusion to stimulate gastric acid secretion, timepidium bromide demonstrated both stronger inhibitory potency and longer duration of acid suppression compared to hyoscine-N-butylbromide [1]. Consistent antisecretory effects were also observed in rats, where TB suppressed carbachol-induced gastric acid secretion and reduced gastric juice volume and acid output in pylorus-ligated animals [1]. Across all gastric acid secretion assays, atropine sulfate produced the most pronounced inhibition among the three compounds tested [1].

Gastric acid suppression Antisecretory activity Peptic ulcer

Blood-Brain Barrier Exclusion: Quaternary Ammonium Structure Confers CNS-Sparing Safety Profile Lacking in Tertiary Amine Anticholinergics

Timepidium bromide contains a quaternary nitrogen that imparts a permanent positive charge, substantially limiting passive diffusion across lipid bilayer membranes including the blood-brain barrier [1][2]. This structural feature results in peripheral restriction of pharmacological activity with no central nervous system effects, in contrast to tertiary amine anticholinergics such as atropine and dicyclomine which freely cross the BBB and produce dose-limiting CNS adverse effects including sedation, confusion, and memory impairment [1]. Within the broader class of quaternary ammonium spasmolytics, however, published literature indicates that systemic absorption varies dramatically—from 3% for otilonium to 8-10% for pinaverium to partial uptake for n-butyl scopolammonium and cimetropium—meaning that the CNS-sparing benefit is a class-wide feature of quaternary ammonium anticholinergics rather than a timepidium-specific differentiation versus other quaternary comparators [3].

Blood-brain barrier CNS safety Quaternary ammonium

Clinical Development Stage: Timepidium Achieved Phase 3 Completion in IBS Versus Earlier-Stage or Preclinical Investigational Compounds

According to authoritative database records, timepidium bromide has advanced through clinical development to completion of Phase 3 trials for irritable bowel syndrome (IBS), with the highest phase achieved being Phase 3 and a total of one recorded clinical trial [1][2]. The drug is not currently approved by the U.S. FDA but has received marketing authorization and is commercially available in several international markets including Japan, Vietnam, and certain European and Asian countries [2][3]. The compound has one investigational indication recorded in the clinical trials registry [1]. This clinical development maturity distinguishes timepidium from earlier-stage muscarinic antagonist candidates that lack human efficacy or safety data [2]. However, a systematic comparison of clinical trial data quality or effect sizes with approved comparators such as otilonium or pinaverium is not available in the retrieved evidence base [4].

Clinical development Regulatory status Investigational drug

Timepidium Bromide CAS 97094-64-9: Evidence-Supported Application Scenarios for Research and Procurement


Gastrointestinal Spasmolytic Research Requiring Enhanced GI Potency Versus Butylscopolamine

Investigators studying gastrointestinal smooth muscle pharmacology or developing antispasmodic formulations may select timepidium bromide over hyoscine-N-butylbromide when greater inhibitory potency on upper GI tract motility is required. The direct comparative evidence establishes that timepidium provides stronger suppression of both spontaneous and bethanechol-stimulated GI motility than butylscopolamine [1]. This potency advantage may enable lower dosing for equivalent antispasmodic effect or provide more robust inhibition in models with severe hypermotility. Researchers should note that this potency differential is organ-specific and does not extend to gallbladder or urinary bladder preparations [1].

Studies Requiring Intermediate Duration Anticholinergic Activity for Repeated Dosing Protocols

Experimental designs that require anticholinergic coverage longer than that provided by butylscopolamine but shorter than atropine's extended duration may benefit from timepidium's intermediate action profile. The head-to-head canine study demonstrates that across gastrointestinal and gallbladder motility preparations, timepidium's duration of action consistently falls between the two comparator compounds [1]. This temporal characteristic is particularly relevant for repeated-dosing protocols where prolonged anticholinergic effects would confound experimental measurements or introduce excessive cumulative side-effect burden [1].

Antisecretory Applications in Gastric Acid Research or Peptic Ulcer Models

For research involving gastric acid secretion or peptic ulcer pathophysiology, timepidium bromide offers antisecretory efficacy that exceeds that of butylscopolamine as demonstrated in bethanechol-stimulated canine models and carbachol-stimulated rat preparations [1]. The compound also reduces gastric juice volume and acid output in pylorus-ligated rats [1]. Researchers requiring anticholinergic-mediated acid suppression with potency intermediate between butylscopolamine and atropine may find timepidium optimally positioned for their experimental parameters.

Ocular Safety-Prioritized Spasmolytic Research Requiring Minimal Mydriatic Liability

Investigations where ocular anticholinergic effects would confound behavioral assessments, visual task performance, or present safety concerns in conscious animal models may preferentially select timepidium over atropine or butylscopolamine. Direct comparative mydriasis data from mouse oral administration studies confirm that timepidium produces markedly weaker and shorter-lasting pupillary dilation than both comparators [1]. This reduced mydriatic activity supports research applications where minimizing blurred vision or photophobia is methodologically advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Timepidium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.